molecular formula C13H7BrN2O3 B11682707 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole

2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole

Cat. No.: B11682707
M. Wt: 319.11 g/mol
InChI Key: WQCLSYOCZOQWRT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole is a benzoxazole derivative featuring a nitro group at position 5 of the benzoxazole ring and a 4-bromophenyl substituent at position 2. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their electronic properties and applications in materials science and medicinal chemistry . The nitro group enhances electron-withdrawing effects, while the bromophenyl substituent introduces steric bulk and electronic modulation.

For example, 2-(3-methylphenyl)-5-nitro-1,3-benzoxazole was synthesized by reacting 2-amino-4-nitrophenol with 3-methylbenzoyl chloride in toluene under reflux conditions, yielding 83% crude product . Similarly, 5-nitro-1,3-benzoxazole derivatives are often prepared via acid-catalyzed cyclization of 2-amino-4-nitrophenol with carboxylic acid derivatives or via Suzuki coupling for aryl substitutions .

Properties

Molecular Formula

C13H7BrN2O3

Molecular Weight

319.11 g/mol

IUPAC Name

2-(4-bromophenyl)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C13H7BrN2O3/c14-9-3-1-8(2-4-9)13-15-11-7-10(16(17)18)5-6-12(11)19-13/h1-7H

InChI Key

WQCLSYOCZOQWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylamine and 2-nitrobenzoyl chloride.

    Formation of Intermediate: The 4-bromophenylamine reacts with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate amide.

    Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzoxazole ring, resulting in the formation of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include substituted benzoxazoles and reduced or oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole has shown significant potential in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors involved in various diseases.

  • Biological Activity : Research indicates that compounds within the benzoxazole family exhibit a range of biological activities. For instance, studies have demonstrated that derivatives can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurological disorders like Alzheimer's disease .
  • Anticancer Properties : The compound has also been evaluated for its anticancer activity. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent .

Materials Science

In materials science, 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole is explored for its properties in creating advanced materials. Its ability to form π-π stacking interactions makes it suitable for applications in organic electronics and photonic devices.

Synthesis and Derivative Development

The synthesis of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole typically involves several key steps that include nucleophilic displacement reactions. Researchers have developed various synthetic routes to create derivatives with enhanced biological activities or improved material properties .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique characteristics of compounds related to 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole:

Compound Name Structure Features Unique Characteristics
2-(4-Bromophenyl)-1,3-benzoxazoleLacks nitro groupDifferent reactivity and applications
2-(4-Methylphenyl)-5-nitro-1,3-benzoxazoleContains methyl instead of bromineVarying electronic properties
2-(4-Chlorophenyl)-5-nitro-1,3-benzoxazoleChlorine substituentDifferent biological activity profile
2-(4-Tert-butylphenyl)-5-nitro-1,3-benzoxazoleTert-butyl group instead of bromineEnhanced steric effects

Case Studies

Several studies highlight the applications of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole:

  • Inhibition Studies : A series of benzoxazole derivatives were evaluated for their inhibitory effects on AChE and BChE. The results indicated a broad spectrum of inhibitory activity ranging from 6.80% to 90.21%, showcasing the compound's potential in treating neurodegenerative diseases .
  • Antimicrobial Activity : Other studies focused on the antimicrobial properties of benzoxazole derivatives. The synthesized compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing more than 70% cell viability in cytotoxicity assays .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. The nitro group can undergo reduction within the cell, leading to the generation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares structural analogs of 2-(4-bromophenyl)-5-nitro-1,3-benzoxazole, focusing on substituent effects, electronic properties, and applications.

Table 1: Structural and Physical Properties of Selected Benzoxazole Derivatives

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Applications/Properties References
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole 4-BrPh (2), NO₂ (5) Not reported Not reported 335.13 (calculated) Potential optoelectronics, sensors -
2-(4-Chlorophenyl)-5-nitro-1,3-benzoxazole 4-ClPh (2), NO₂ (5) Not reported Not reported 290.68 (exact mass) Electronic material precursors
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole 4-MePh (2), NO₂ (6) 164 (437 K) 69 268.27 Conjugated polymers, NLO materials
2-(Furan-2-yl)-5-nitro-7-phenyl-1,3-benzoxazole Ph (7), Furan (2), NO₂ (5) 193 63 307.26 Adenosine A2A receptor antagonists
7-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-5-nitro-1,3-benzoxazole 3,4-(OMe)₂Ph (7), Furan (2), NO₂ (5) 176 51 367.32 Bioactive compound synthesis

Key Comparisons:

Substituent Effects on Electronic Properties: Nitro Position: Moving the nitro group from position 5 to 6 (e.g., 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) alters conjugation. The nitro group at position 6 in this compound results in near-coplanar phenyl and benzoxazole rings (dihedral angle: 6.7°), enhancing π-conjugation for nonlinear optical (NLO) applications . Halogen vs. Alkyl Substituents: Bromine (4-BrPh) and chlorine (4-ClPh) are electron-withdrawing, while methyl (4-MePh) is electron-donating.

Synthetic Yields :

  • Methyl-substituted derivatives (e.g., 2-(3-methylphenyl)-5-nitro-1,3-benzoxazole) achieve higher yields (83%) compared to furan- or dimethoxyphenyl-substituted analogs (51–63%), likely due to steric and electronic challenges in cross-coupling reactions .

Applications: Optoelectronics: Compounds with coplanar structures (e.g., 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) are used in conjugated polymers for solar cells and organic transistors . Bioactivity: Furan-substituted derivatives (e.g., 2-(furan-2-yl)-5-nitro-7-phenyl-1,3-benzoxazole) show promise as adenosine A2A receptor antagonists, with LC-MS data confirming structural integrity .

Research Findings and Implications

  • Electronic Structure: Theoretical studies using Gaussian 03 with B3LYP functionals reveal that nitro and aryl substituents significantly modulate HOMO-LUMO gaps, influencing charge-transfer properties. For instance, electron-withdrawing groups (NO₂, Br) lower LUMO energies, enhancing electron affinity for photovoltaic applications .
  • Chemical Reactivity : The bromophenyl group in 2-(4-bromophenyl)-5-nitro-1,3-benzoxazole may facilitate further functionalization (e.g., Suzuki coupling) compared to chloro or methyl analogs, offering versatility in materials design .

Biological Activity

2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole features a nitro group and a bromophenyl substituent, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have indicated that benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole have shown cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating moderate potency compared to established chemotherapeutics like camptothecin and etoposide .

Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazoleMCF-745
A54952
HT-2940

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds like 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi:

  • Microbial Strains Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 3.12 µg/mL to 25 µg/mL across different strains .

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameMicrobial StrainMIC (µg/mL)
2-(4-Bromophenyl)-5-nitro-1,3-benzoxazoleStaphylococcus aureus15
Escherichia coli20
Candida albicans10

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory properties of benzoxazoles. Compounds structurally related to 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole have been shown to inhibit COX-2 activity and reduce inflammation in various animal models:

  • Test Models : Carrageenan-induced paw edema in mice.
  • Results : Significant reduction in edema was observed with dosages correlating with the concentration of the compound .

The mechanisms underlying the biological activities of benzoxazoles are multifaceted:

  • DNA Interaction : Some studies suggest that benzoxazoles can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The inhibition of COX enzymes contributes to their anti-inflammatory effects.
  • Membrane Disruption : Antimicrobial activity may arise from disrupting microbial cell membranes.

Case Studies

Several case studies have documented the efficacy of benzoxazole derivatives in clinical settings:

  • A study involving a synthesized derivative showed promising results against resistant strains of Mycobacterium tuberculosis.
  • Another investigation demonstrated significant cytotoxicity in human cancer cell lines, supporting further development as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-bromophenyl)-5-nitro-1,3-benzoxazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions using substituted benzaldehydes or nitro-containing precursors. For example, refluxing substituted benzaldehyde derivatives with intermediates like aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach . Optimization involves adjusting reaction time, temperature, and stoichiometry. Characterization of intermediates via TLC or HPLC ensures purity before proceeding to cyclization.
  • Key Tools : FT-IR for functional group analysis, NMR for structural confirmation, and mass spectrometry for molecular weight validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies nitro (NO₂) and benzoxazole ring vibrations (C-O-C, C=N) .
  • NMR : 1^1H and 13^13C NMR resolve aromatic proton environments and confirm bromophenyl substitution .
  • X-ray crystallography : Provides definitive structural confirmation, as seen in related bromophenyl-oxadiazole derivatives .

Q. How is the preliminary biological activity of this compound assessed?

  • Methodology :

  • Antimicrobial screening : Broth microdilution assays (CLSI M27-A3/M100-S18 guidelines) determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Molecular docking : Preliminary computational screening against target enzymes (e.g., cytochrome P450, kinases) predicts binding affinity .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the compound’s reactivity and stability?

  • Methodology :

  • DFT : Calculates HOMO-LUMO energies to predict electron transfer behavior and Fukui functions for nucleophilic/electrophilic sites .
  • MD simulations : Model interactions with biological membranes or proteins (e.g., 100-ns trajectories in GROMACS) to assess stability under physiological conditions .
    • Data Interpretation : Correlate computed dipole moments with solubility profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays with controlled variables (e.g., pH, solvent).
  • Environmental factors : Account for surface chemistry interactions (e.g., adsorption on labware) using microspectroscopic imaging, as highlighted in indoor surface chemistry studies .
    • Example : Discrepancies in MIC values may arise from biofilm formation; use confocal microscopy to quantify biofilm disruption .

Q. How does crystallographic analysis inform structure-activity relationships (SAR)?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C-Br distance ~1.89 Å) and intermolecular interactions (e.g., π-π stacking) .
  • SAR : Compare with analogs like 2-(4-bromophenyl)-5-dodecyloxy-1,3-thiazole to assess how nitro vs. alkoxy substituents affect bioactivity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodology :

  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate nitro-benzoxazole derivatives.
  • Yield optimization : Replace ethanol with DMF for higher-temperature reactions (120°C), monitoring by LC-MS to avoid decomposition .

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